

Vabametkib (ABN401): A Technical Guide to its Discovery and Development

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Compound of Interest

Compound Name: Vabametkib

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Abstract

Vabametkib (ABN401) is an orally bioavailable, highly selective, and potent ATP-competitive inhibitor of the c-MET receptor tyrosine kinase.[1] Dysregulation of the c-MET signaling pathway, through gene amplification, mutations, or protein overexpression, is a key driver in the pathogenesis and progression of various solid tumors, including non-small cell lung cancer (NSCLC) and gastric cancer.[2][3][4] **Vabametkib** was developed to target these MET-addicted cancers. This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of **Vabametkib**, presenting key data in a structured format, detailing experimental methodologies, and visualizing complex biological and experimental processes.

Discovery and Mechanism of Action

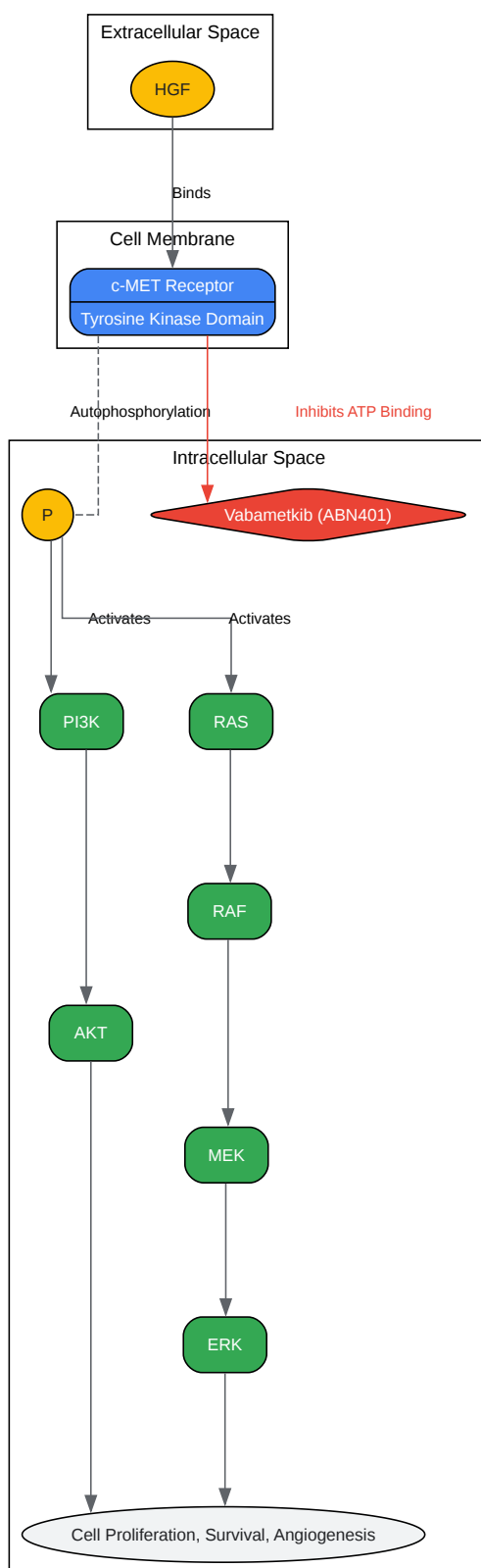
Vabametkib was synthesized as a potent and selective inhibitor of the MET tyrosine kinase, featuring a pyridoxazine moiety that binds to the hinge region of the ATP binding site.[2] Molecular docking simulations have elucidated the binding mode of **Vabametkib** within the MET kinase domain, highlighting interactions stabilized by hydrogen bonds, hydrophobic interactions, and pi-stacking.[2] By occupying the ATP-binding pocket, **Vabametkib** effectively inhibits the kinase activity of c-MET, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for tumor cell proliferation, survival, invasion, and angiogenesis.[3][5]

Kinase Selectivity

A key aspect of **Vabametkib**'s development was ensuring its high selectivity for c-MET to minimize off-target effects. Kinase profiling against a panel of 571 kinases demonstrated the high selectivity of **Vabametkib** for MET.^[2]

Signaling Pathway

The binding of Hepatocyte Growth Factor (HGF) to the c-MET receptor triggers its dimerization and autophosphorylation, creating docking sites for downstream signaling molecules. This leads to the activation of several key pathways, including the RAS/MAPK and PI3K/AKT pathways, which promote cell growth, proliferation, and survival. **Vabametkib**'s inhibition of c-MET phosphorylation effectively blocks these downstream signals.



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Figure 1: Vabametkib's Mechanism of Action in the c-MET Signaling Pathway.

Preclinical Development

In Vitro Efficacy

Vabametakib has demonstrated potent cytotoxic activity against a panel of MET-addicted cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined to be in the nanomolar range for these cell lines, with minimal effect on normal cells.[3]

Cell Line	Cancer Type	MET Status	Vabametakib IC50 (nM)
SNU-5	Gastric Cancer	Amplification	2
SNU-620	Gastric Cancer	Amplification	3
Hs746T	Gastric Cancer	Amplification, Exon 14 Skipping	5
MKN45	Gastric Cancer	Amplification	7
EBC-1	Lung Cancer	Amplification	10
H1993	Lung Cancer	Amplification	43
SNU-638	Gastric Cancer	Overexpression	8
HFE145	Normal Gastric Epithelial	Normal	>10,000

Table 1: In Vitro Cytotoxicity of Vabametakib in MET-Addicted Cancer Cell Lines.[3]

In Vivo Efficacy

The anti-tumor activity of **Vabametakib** was evaluated in various xenograft models, including cell line-derived xenografts (CDX) and patient-derived xenografts (PDX). Oral administration of **Vabametakib** resulted in significant, dose-dependent tumor growth inhibition (TGI).

Xenograft Model	Cancer Type	MET Status	Dose (mg/kg)	TGI (%)
SNU-5 (CDX)	Gastric Cancer	Amplification	3	24.47
SNU-5 (CDX)	Gastric Cancer	Amplification	30	89.49
EBC-1 (CDX)	Lung Cancer	Amplification	10	51.26
EBC-1 (CDX)	Lung Cancer	Amplification	30	77.85
SNU-638 (CDX)	Gastric Cancer	Overexpression	10	65.31
SNU-638 (CDX)	Gastric Cancer	Overexpression	30	78.68

Table 2: In Vivo
Anti-Tumor
Efficacy of
Vabametakib in
Xenograft
Models.[\[1\]](#)

Pharmacokinetics

Pharmacokinetic studies were conducted in Sprague-Dawley rats, beagle dogs, and cynomolgus monkeys to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of **Vabametakib**. The compound demonstrated favorable pharmacokinetic profiles with good oral bioavailability.

Species	Administration	Dose (mg/kg)	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/mL)	Bioavailability (%)
SD Rats	IV	1	289	0.08	358	-
SD Rats	Oral	10	1010	4	8540	42.1 - 56.2
Beagle Dogs	IV	1	243	0.08	412	-
Beagle Dogs	Oral	10	304	2	2260	27.4 - 37.7
Cynomolgus Monkeys	IV	1	350	0.08	510	-
Cynomolgus Monkeys	Oral	10	450	2	3200	-

Table 3:
Pharmacokinetic
Parameters
of
Vabametkib
in
Different
Species.^[1]
^[2]

Clinical Development

Vabametkib is currently undergoing clinical evaluation to assess its safety, tolerability, and efficacy in patients with advanced solid tumors harboring c-MET dysregulation.

Phase 1 Trial

A Phase 1 dose-escalation study was conducted in patients with advanced solid tumors. The trial established a favorable safety profile for **Vabametkib**, with no dose-limiting toxicities or treatment-related deaths reported. Notably, peripheral edema of grade 3 or higher, a common

adverse event with other c-MET inhibitors, was not observed.[6] The study also provided preliminary evidence of anti-tumor activity, with two partial responses noted.[7]

Phase 2 Trial

An ongoing global Phase 2 trial (NCT05541822) is evaluating **Vabametkib** in patients with NSCLC harboring MET exon 14 skipping mutations.[1][3] Encouraging interim results were presented at the 2024 ASCO Annual Meeting.

Efficacy Endpoint	Result
Objective Response Rate (ORR)	54%
Median Progression-Free Survival (mPFS)	11.6 months
Disease Control Rate (DCR)	97.3%

Table 4: Interim Efficacy Results from the Phase 2 Trial of Vabametkib.[2][5]

In terms of safety, **Vabametkib** demonstrated a favorable profile compared to other MET inhibitors.

Adverse Event	Vabametkib	Tabrecta	Tepmetko
Grade ≥3 TRAEs	10%	37.6%	28%

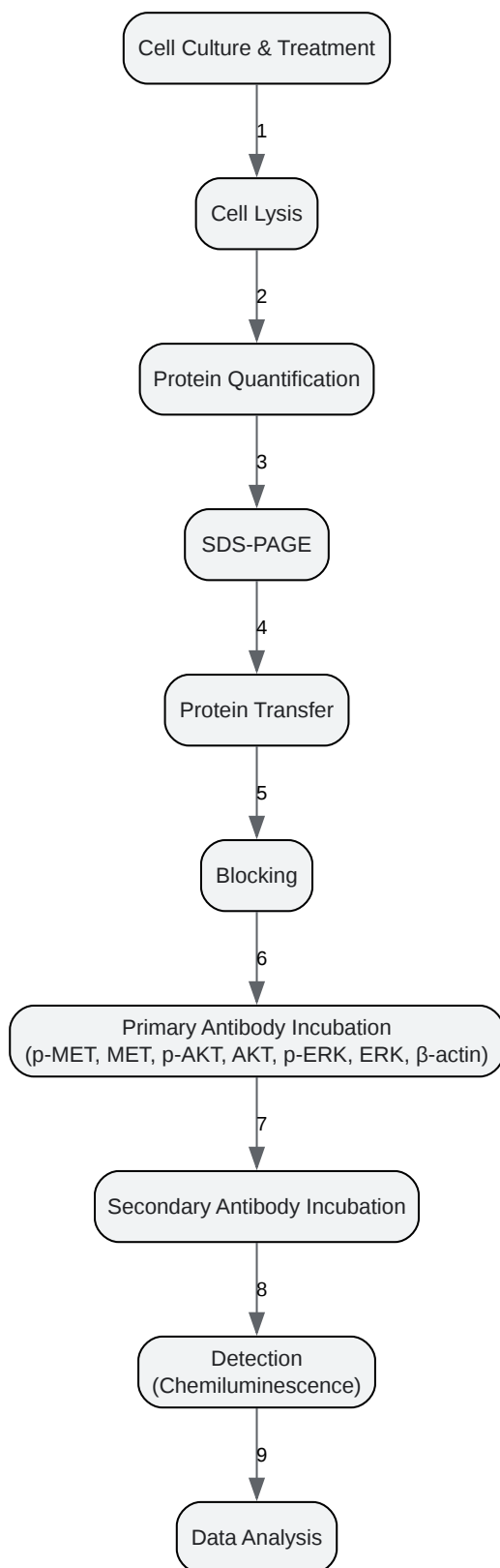
Table 5: Comparative Safety Profile of Vabametkib.[5]

A combination therapy of **Vabametkib** with Lazertinib, a third-generation EGFR TKI, is also being investigated in a separate cohort of the Phase 2 trial for patients with EGFR-mutant NSCLC who have developed resistance to EGFR TKIs.[8][9][10]

Experimental Protocols

Western Blot Analysis for c-MET Signaling

This protocol describes the methodology for assessing the inhibition of c-MET phosphorylation and downstream signaling by **Vabametkib**.



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Figure 2: General Workflow for Western Blot Analysis.

- **Cell Culture and Treatment:** MET-addicted cancer cells (e.g., SNU-5, EBC-1) are cultured to 70-80% confluency. Cells are then treated with varying concentrations of **Vabametakib** (e.g., 0, 10, 100, 1000 nM) for a specified duration (e.g., 24 hours).
- **Cell Lysis:** After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** The total protein concentration in the cell lysates is determined using a BCA protein assay.
- **SDS-PAGE:** Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- **Protein Transfer:** The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
- **Blocking:** The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
- **Antibody Incubation:** The membrane is incubated overnight at 4°C with primary antibodies specific for phospho-MET (Tyr1234/1235), total MET, phospho-AKT (Ser473), total AKT, phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., β-actin).
- **Washing and Secondary Antibody Incubation:** The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.

In Vivo Xenograft Study

This protocol outlines the procedure for evaluating the anti-tumor efficacy of **Vabametakib** in a mouse xenograft model.

- **Animal Model:** Immunodeficient mice (e.g., BALB/c nude mice) are used.
- **Cell Implantation:** A suspension of MET-addicted cancer cells (e.g., 5×10^6 EBC-1 cells) in a mixture of media and Matrigel is subcutaneously injected into the flank of each mouse.
- **Tumor Growth and Randomization:** Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.
- **Drug Administration:** **Vabametakib** is administered orally once daily at specified doses (e.g., 10 mg/kg, 30 mg/kg). The control group receives the vehicle.
- **Tumor Measurement:** Tumor volume is measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- **Data Analysis:** Tumor growth inhibition (TGI) is calculated at the end of the study using the formula: $\text{TGI (\%)} = [1 - (\text{Mean tumor volume of treated group} / \text{Mean tumor volume of control group})] \times 100$.

Molecular Docking Simulation

This protocol provides a general outline for the computational modeling of **Vabametakib**'s interaction with the c-MET kinase domain.

- **Protein and Ligand Preparation:** The 3D crystal structure of the c-MET kinase domain is obtained from the Protein Data Bank (PDB). The structure of **Vabametakib** is generated and optimized using a molecular modeling software.
- **Binding Site Definition:** The ATP-binding site of the c-MET kinase domain is defined as the target for docking.
- **Docking Simulation:** A docking algorithm (e.g., AutoDock Vina) is used to predict the binding conformation and affinity of **Vabametakib** within the defined binding site.
- **Pose Analysis and Scoring:** The predicted binding poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between **Vabametakib** and the

amino acid residues of the c-MET kinase domain. The poses are ranked based on a scoring function that estimates the binding free energy.

Conclusion

Vabametkib (ABN401) has emerged as a promising, highly selective c-MET inhibitor with a favorable preclinical and clinical profile. Its potent anti-tumor activity in MET-addicted cancers, combined with a superior safety profile compared to other MET inhibitors, positions it as a potential best-in-class therapeutic. Ongoing clinical trials, both as a monotherapy and in combination with other targeted agents, will further elucidate its role in the treatment of various solid tumors driven by c-MET dysregulation. The comprehensive data and methodologies presented in this guide underscore the robust scientific foundation for the continued development of **Vabametkib** as a valuable addition to the armamentarium of precision oncology.

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References

- 1. ascopubs.org [ascopubs.org]
- 2. [ASCO] Abion unveils Phase 2 trial results for 'vabametkib' monotherapy in cancer treatment < ENGLISH NEWS < 기사본문 - 더바이오 [thebionews.net]
- 3. Therapeutic Efficacy of ABN401, a Highly Potent and Selective MET Inhibitor, Based on Diagnostic Biomarker Test in MET-Addicted Cancer - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/38111111/)]
- 4. Molecular Imaging of c-Met Kinase Activity - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/38111111/)]
- 5. Abion unveils phase 2 cut-off results for vabametkib and combination strategy with lazertinib at ASCO 2024 < Pharma < Article - KBR [koreabiomed.com]
- 6. researchgate.net [researchgate.net]
- 7. ABN401 – ABION BIO [abionbio.com]
- 8. Abion Announces Barvamekip Phase 2 Clinical Trial Cutoff at US ASCO - The Asia Business Daily [asiae.co.kr]

- 9. Improved diagnostics targeting c-MET in non-small cell lung cancer: expression, amplification and activation? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
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